3-Chloro-4-hydroxybenzohydrazide

Vue d'ensemble

Description

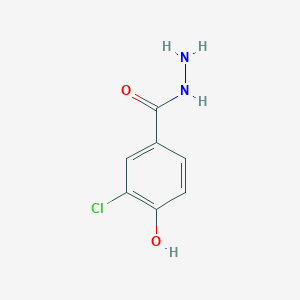

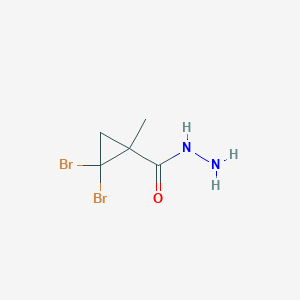

3-Chloro-4-hydroxybenzohydrazide is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is synthesized from Methyl 3-Chloro-4-Hydroxybenzoate .

Synthesis Analysis

The synthesis of 3-Chloro-4-hydroxybenzohydrazide involves the use of Methyl 3-Chloro-4-Hydroxybenzoate as a raw material . The synthesis process involves a reaction with hydrazine in ethanol under heating conditions .Molecular Structure Analysis

The molecular structure of 3-Chloro-4-hydroxybenzohydrazide consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

3-Chloro-4-hydroxybenzohydrazide has been found to be involved in the biosynthesis of certain compounds. For instance, it has been identified as a key substrate for cytochrome P450 enzymes responsible for biaryl and biaryl ether formation .Physical And Chemical Properties Analysis

3-Chloro-4-hydroxybenzohydrazide has a melting point of over 250°C and a predicted density of 1.465±0.06 g/cm3 . Its pKa is predicted to be 7.14±0.20 .Applications De Recherche Scientifique

Coordination Chemistry and Metal Complexes

The 4-hydroxybenzoyl hydrazones, including 3-Chloro-4-hydroxybenzohydrazide, are essential Schiff bases widely studied in coordination chemistry. Their excellent coordination properties make them suitable ligands for metal complexes . Researchers explore their ability to form stable complexes with transition metals, lanthanides, and actinides. These complexes find applications in catalysis, material science, and bioinorganic chemistry.

Antimicrobial and Antifungal Agents

3-Chloro-4-hydroxybenzohydrazide derivatives have shown promising antimicrobial and antifungal activities. Scientists investigate their potential as novel agents against bacterial and fungal infections. By modifying the compound’s structure, researchers aim to enhance its efficacy while minimizing toxicity .

Anti-Inflammatory Properties

Studies suggest that 3-Chloro-4-hydroxybenzohydrazide possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, making it a candidate for drug development in inflammatory diseases .

Photoluminescent Materials

Certain hydrazide derivatives exhibit photoluminescent behavior. Researchers explore the luminescent properties of 3-Chloro-4-hydroxybenzohydrazide and its potential applications in optoelectronic devices, sensors, and imaging agents .

Corrosion Inhibition

Hydrazide compounds often serve as corrosion inhibitors for metals. 3-Chloro-4-hydroxybenzohydrazide may protect metal surfaces from corrosion in aggressive environments. Its adsorption onto metal surfaces forms a protective layer, reducing the rate of corrosion .

Organic Synthesis and Medicinal Chemistry

Researchers utilize 3-Chloro-4-hydroxybenzohydrazide as a building block in organic synthesis. Its reactivity allows for the construction of more complex molecules. Additionally, modifications to its structure can lead to potential drug candidates .

Propriétés

IUPAC Name |

3-chloro-4-hydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUNVMQWBRYTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-hydroxybenzohydrazide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)

![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)

![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)

![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)

![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2498093.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)

![N-[3-(3-Methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2498101.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)